2-Chloro-7-methoxy-4-phenylquinoline 2-Chloro-7-methoxy-4-phenylquinoline
Brand Name: Vulcanchem
CAS No.: 170879-12-6
VCID: VC6018745
InChI: InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)18-15(13)9-12/h2-10H,1H3
SMILES: COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C3=CC=CC=C3
Molecular Formula: C16H12ClNO
Molecular Weight: 269.73

2-Chloro-7-methoxy-4-phenylquinoline

CAS No.: 170879-12-6

Cat. No.: VC6018745

Molecular Formula: C16H12ClNO

Molecular Weight: 269.73

* For research use only. Not for human or veterinary use.

2-Chloro-7-methoxy-4-phenylquinoline - 170879-12-6

Specification

CAS No. 170879-12-6
Molecular Formula C16H12ClNO
Molecular Weight 269.73
IUPAC Name 2-chloro-7-methoxy-4-phenylquinoline
Standard InChI InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)18-15(13)9-12/h2-10H,1H3
Standard InChI Key MENDVTKIYKLBNT-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The quinoline scaffold of 2-chloro-7-methoxy-4-phenylquinoline consists of a bicyclic system fused from a benzene ring and a pyridine ring. Substitutions at positions 2 (chlorine), 7 (methoxy), and 4 (phenyl) introduce steric and electronic effects that critically influence its reactivity and biological interactions . The phenyl group at position 4 enhances π-π stacking potential, while the methoxy group at position 7 contributes to solubility in polar organic solvents .

Structural identifiers:

  • SMILES: COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C3=CC=CC=C3

  • InChI Key: UYVYSKTWGJYGKX-UHFFFAOYSA-N

Physicochemical Properties

Experimental and computational data reveal the following key properties:

PropertyValueSource
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point414.1±45.0C414.1 \pm 45.0^\circ \text{C}
LogP (Partition Coefficient)4.80
Vapor Pressure0.0±0.9mmHg0.0 \pm 0.9 \, \text{mmHg} at 25C25^\circ \text{C}

The low vapor pressure and moderate LogP value suggest limited volatility and balanced lipophilicity, making it suitable for drug delivery systems .

Synthesis and Industrial Production

Friedländer Condensation

The Friedländer synthesis remains the most widely used method for constructing the quinoline core. This involves the acid- or base-catalyzed cyclocondensation of aniline derivatives with carbonyl compounds. For 2-chloro-7-methoxy-4-phenylquinoline, 2-chloro-4-phenylaniline and a methoxy-substituted ketone precursor are typically reacted under reflux conditions. Industrial-scale production often employs continuous flow reactors to enhance yield (typically 70–85%) and reduce byproducts.

Phosphorus Oxychloride-Mediated Chlorination

Biological Activities and Mechanisms

Antimicrobial Activity

2-Chloro-7-methoxy-4-phenylquinoline exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The chlorine atom enhances membrane permeability, while the methoxy group disrupts microbial electron transport chains .

Enzyme Modulation

The compound acts as a competitive inhibitor of cytochrome P450 3A4 (CYP3A4), with a KiK_i value of 4.3 µM . This interaction has implications for drug-drug interactions in polypharmacy scenarios.

Applications in Pharmaceutical Development

Lead Compound Optimization

Structure-activity relationship (SAR) studies highlight the critical role of the 2-chloro substituent: replacing chlorine with fluorine reduces anticancer potency by 40%, while bromine substitution improves NQO1 binding affinity by 15% .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances aqueous solubility from 0.2 mg/mL (free compound) to 5.8 mg/mL, enabling intravenous administration.

Comparison with Structural Analogs

CompoundSubstitution PatternKey Differences
2-Chloro-7-methoxy-3-phenylquinolinePhenyl at position 3Reduced NQO1 inhibition (Ki=8.7μMK_i = 8.7 \, \mu \text{M})
4-Chloro-7-methoxy-2-phenylquinolineChlorine at position 4Higher LogP (5.2), lower solubility

The positional isomerism profoundly affects bioactivity, with the 2-chloro-4-phenyl configuration offering optimal steric alignment for target engagement .

Future Research Directions

  • Polypharmacology: Investigating dual CYP3A4/NQO1 inhibition for synergistic anticancer effects.

  • Green Synthesis: Developing biocatalytic routes using engineered oxidoreductases to replace POCl3\text{POCl}_3 .

  • Neuropharmacology: Preliminary data suggest GABAA_A receptor modulation at 10 µM concentrations, warranting further exploration .

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